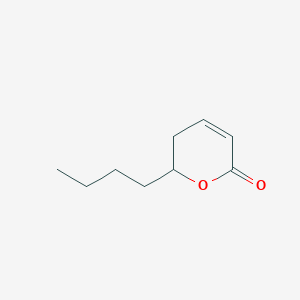
2H-Pyran-2-one, 6-butyl-5,6-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-Pyran-2-one, 6-butyl-5,6-dihydro- is a heterocyclic organic compound with the molecular formula C9H14O2. It is also known as butyl-γ-pyrone or butyl-γ-pyranone. This compound has gained significant attention in the scientific community due to its unique chemical and physical properties. It is widely used in various research applications, including chemical synthesis, pharmaceuticals, and agricultural chemistry.
Mecanismo De Acción
The mechanism of action of 2H-Pyran-2-one, 6-butyl-5,6-dihydro- is not fully understood. However, it is believed to act as a nucleophile in organic reactions due to the presence of a carbonyl group. Additionally, it has been shown to undergo a variety of chemical reactions, including oxidation, reduction, and cyclization.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 2H-Pyran-2-one, 6-butyl-5,6-dihydro-. However, studies have shown that it exhibits antibacterial and antifungal activity, suggesting potential applications in the pharmaceutical industry. Additionally, it has been shown to have insecticidal properties, suggesting potential applications in agricultural chemistry.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2H-Pyran-2-one, 6-butyl-5,6-dihydro- is its versatility in organic synthesis. It is a readily available starting material and can be easily modified to produce a variety of organic compounds. However, its low solubility in water can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2H-Pyran-2-one, 6-butyl-5,6-dihydro-. One potential area of research is the development of new synthetic methods for this compound, with a focus on improving yield and reducing environmental impact. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the pharmaceutical and agricultural industries. Finally, there is potential for research on the toxicity and safety of this compound, particularly in the context of its use in agricultural chemistry.
Métodos De Síntesis
The synthesis of 2H-Pyran-2-one, 6-butyl-5,6-dihydro- can be achieved through a variety of methods, including the reaction of butyl acetoacetate with malonic acid in the presence of a base, or through the cyclization of 6-butyl-5-hydroxy-2H-pyran-2-one with acetic anhydride. The yield of this synthesis method can be improved through a variety of techniques, including the use of microwave irradiation or the addition of catalysts.
Aplicaciones Científicas De Investigación
2H-Pyran-2-one, 6-butyl-5,6-dihydro- has been widely used in scientific research due to its unique chemical properties. It has been used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals and natural products. Additionally, it has been used as a precursor for the synthesis of pyranone-based polymers and as a reagent in agricultural chemistry.
Propiedades
Número CAS |
16400-70-7 |
|---|---|
Nombre del producto |
2H-Pyran-2-one, 6-butyl-5,6-dihydro- |
Fórmula molecular |
C9H14O2 |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2-butyl-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C9H14O2/c1-2-3-5-8-6-4-7-9(10)11-8/h4,7-8H,2-3,5-6H2,1H3 |
Clave InChI |
FZGRTOXOBUQQAD-UHFFFAOYSA-N |
SMILES |
CCCCC1CC=CC(=O)O1 |
SMILES canónico |
CCCCC1CC=CC(=O)O1 |
Otros números CAS |
16400-70-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







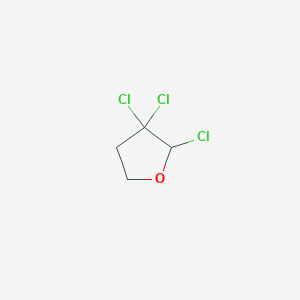
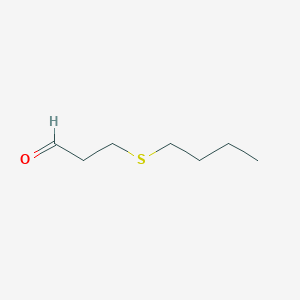
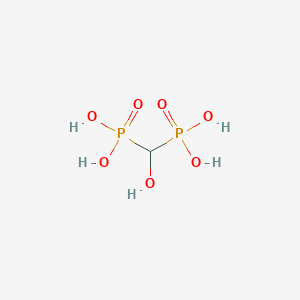
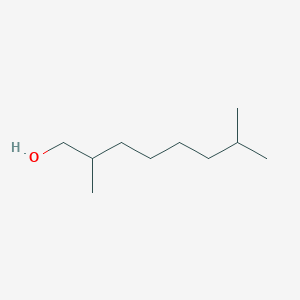
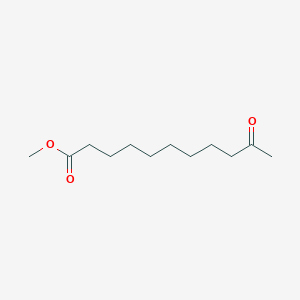
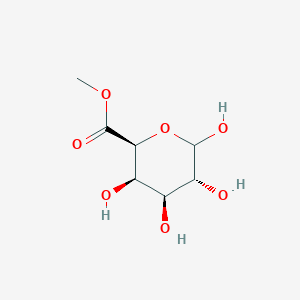
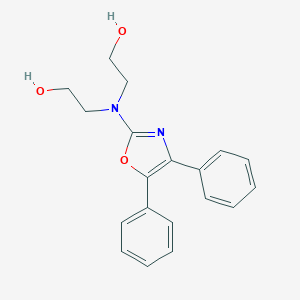
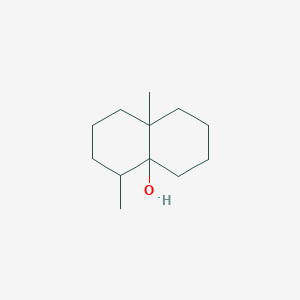
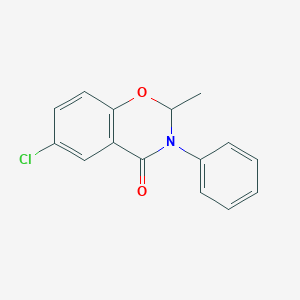
![Acetamide, N-[3-[(2-cyanoethyl)ethylamino]-4-methoxyphenyl]-](/img/structure/B95757.png)